molecular formula C12H24O6 B608005 Hydroxy-PEG3-CH2CO2tBu CAS No. 518044-31-0

Hydroxy-PEG3-CH2CO2tBu

Cat. No.: B608005
CAS No.: 518044-31-0
M. Wt: 264.32
InChI Key: YZXRUQCLSBHYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG3-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl protected carboxyl group. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-CH2CO2tBu is synthesized through a series of chemical reactions involving the attachment of a PEG chain to a hydroxyl group and the protection of the carboxyl group with a t-butyl group. The general synthetic route involves the following steps:

    PEGylation: The PEG chain is attached to a hydroxyl group through an ether linkage.

    Carboxyl Protection: The carboxyl group is protected using a t-butyl group to prevent unwanted reactions during subsequent steps.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The final product is purified through techniques such as column chromatography to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is produced under controlled conditions to meet reagent-grade standards for research purposes .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG3-CH2CO2tBu undergoes various chemical reactions, including:

    Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

    Etherification: The hydroxyl group can undergo etherification reactions to form ethers.

Common Reagents and Conditions

    Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are commonly used to deprotect the t-butyl group.

    Esterification: Carboxylic acids and catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.

    Etherification: Alkyl halides and bases such as sodium hydride (NaH) are used.

Major Products Formed

Scientific Research Applications

Hydroxy-PEG3-CH2CO2tBu has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hydroxy-PEG3-CH2CO2tBu involves its ability to increase the solubility and stability of molecules to which it is attached. The PEG spacer provides a hydrophilic environment, while the hydroxyl and carboxyl groups allow for further chemical modifications. This enhances the overall properties of the modified molecules, making them more suitable for various applications .

Comparison with Similar Compounds

Hydroxy-PEG3-CH2CO2tBu can be compared with other similar compounds, such as:

This compound is unique due to its specific PEG chain length and the presence of both hydroxyl and t-butyl protected carboxyl groups, which provide a balance of reactivity and stability .

Properties

IUPAC Name

tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXRUQCLSBHYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518044-31-0
Record name Hydroxy-PEG3-t-butyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-CH2CO2tBu
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG3-CH2CO2tBu
Reactant of Route 3
Reactant of Route 3
Hydroxy-PEG3-CH2CO2tBu
Reactant of Route 4
Reactant of Route 4
Hydroxy-PEG3-CH2CO2tBu
Reactant of Route 5
Reactant of Route 5
Hydroxy-PEG3-CH2CO2tBu
Reactant of Route 6
Reactant of Route 6
Hydroxy-PEG3-CH2CO2tBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.